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Compound of Interest

Compound Name: 2-Methylthiophene-3-thiol

Cat. No.: B1581906 Get Quote

This technical guide provides a detailed analysis of the spectroscopic data for 2-
Methylthiophene-3-thiol (CAS No. 2527-76-6). Designed for researchers, scientists, and

professionals in drug development, this document offers in-depth insights into the Nuclear

Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic

properties of this compound. The guide emphasizes the interpretation of spectral data to

elucidate the molecular structure and characteristics of 2-Methylthiophene-3-thiol.

Introduction to 2-Methylthiophene-3-thiol
2-Methylthiophene-3-thiol is a sulfur-containing heterocyclic compound with the molecular

formula C₅H₆S₂.[1] Its structure, featuring a thiophene ring substituted with a methyl group at

the 2-position and a thiol group at the 3-position, makes it a valuable intermediate in organic

synthesis, particularly in the development of pharmaceuticals and flavor compounds. Accurate

spectroscopic characterization is paramount for confirming the identity and purity of 2-
Methylthiophene-3-thiol in these applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. For 2-Methylthiophene-3-thiol, both ¹H NMR and ¹³C NMR provide crucial

information about the arrangement of hydrogen and carbon atoms.

Experimental Protocol: NMR Spectroscopy
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A general procedure for acquiring NMR spectra of thiophene derivatives involves dissolving a

small sample of the analyte in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal

standard. The spectra are then recorded on a high-resolution NMR spectrometer (e.g., 400

MHz or 500 MHz).

¹H NMR Spectroscopy of 2-Methylthiophene-3-thiol
The ¹H NMR spectrum of 2-Methylthiophene-3-thiol is expected to show distinct signals for

the protons of the methyl group, the thiol group, and the thiophene ring. Based on the analysis

of similar compounds like 2-methylthiophene and 3-methylthiophene, the following proton

chemical shifts (δ) can be predicted.[2][3]

Table 1: Predicted ¹H NMR Spectral Data for 2-Methylthiophene-3-thiol

Proton Assignment
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J) in Hz

CH₃ 2.2 - 2.5 Singlet N/A

SH 3.0 - 4.0 Singlet (broad) N/A

H-4 6.8 - 7.0 Doublet ~5-6

H-5 7.0 - 7.2 Doublet ~5-6

Interpretation of ¹H NMR Spectrum:

Methyl Protons (CH₃): The protons of the methyl group at the C2 position are expected to

appear as a singlet in the upfield region (2.2 - 2.5 ppm) due to the absence of adjacent

protons to couple with.

Thiol Proton (SH): The thiol proton is typically observed as a broad singlet in the region of

3.0 - 4.0 ppm. The broadness of the peak is due to chemical exchange and the absence of

significant coupling with neighboring protons.

Thiophene Ring Protons (H-4 and H-5): The two protons on the thiophene ring are expected

to appear as doublets in the downfield region (6.8 - 7.2 ppm) due to their aromatic character.
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They will exhibit coupling to each other, with a typical coupling constant of approximately 5-6

Hz. The electron-donating methyl group and the thiol group will influence the precise

chemical shifts of these protons.

¹³C NMR Spectroscopy of 2-Methylthiophene-3-thiol
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For

2-Methylthiophene-3-thiol, five distinct signals are expected, corresponding to the five carbon

atoms in different chemical environments.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methylthiophene-3-thiol

Carbon Assignment Predicted Chemical Shift (ppm)

CH₃ 14 - 16

C2 138 - 142

C3 120 - 125

C4 125 - 130

C5 123 - 128

Interpretation of ¹³C NMR Spectrum:

Methyl Carbon (CH₃): The carbon of the methyl group will appear at the highest field (lowest

ppm value), typically in the range of 14-16 ppm.

Thiophene Ring Carbons: The four carbons of the thiophene ring will have chemical shifts in

the aromatic region (120-145 ppm). The carbon atom attached to the sulfur of the thiol group

(C3) is expected to be shielded compared to the other ring carbons. The carbon atom

bearing the methyl group (C2) will be deshielded. The precise chemical shifts are influenced

by the electronic effects of the methyl and thiol substituents.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information from its fragmentation pattern.
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Experimental Protocol: Mass Spectrometry
For a volatile compound like 2-Methylthiophene-3-thiol, electron ionization (EI) mass

spectrometry is a common technique. The sample is introduced into the mass spectrometer,

where it is bombarded with high-energy electrons, causing ionization and fragmentation. The

resulting ions are then separated based on their mass-to-charge ratio (m/z).

Mass Spectrum of 2-Methylthiophene-3-thiol
The mass spectrum of 2-Methylthiophene-3-thiol is expected to show a molecular ion peak

corresponding to its molecular weight, along with several fragment ion peaks. The molecular

weight of C₅H₆S₂ is 130.23 g/mol .[1]

Table 3: Predicted Key Ions in the Mass Spectrum of 2-Methylthiophene-3-thiol

m/z Predicted Ion

130 [M]⁺ (Molecular Ion)

97 [M - SH]⁺

85 [M - CH₃ - S]⁺

45 [CHS]⁺

Interpretation of Mass Spectrum:

Molecular Ion Peak ([M]⁺): A prominent peak at m/z 130 would confirm the molecular weight

of 2-Methylthiophene-3-thiol. The presence of two sulfur atoms would also give rise to a

characteristic isotopic pattern, with a notable [M+2]⁺ peak at m/z 132.

Fragmentation Pattern: The fragmentation of the molecular ion can provide structural clues.

Common fragmentation pathways for thiophenes involve the loss of substituents and

cleavage of the ring. The loss of the thiol radical (•SH) would result in a fragment at m/z 97.

Subsequent fragmentation could involve the loss of the methyl group or parts of the

thiophene ring.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy
The IR spectrum of liquid 2-Methylthiophene-3-thiol can be obtained by placing a thin film of

the sample between two salt plates (e.g., NaCl or KBr) and analyzing it with an FTIR

spectrometer.

IR Spectrum of 2-Methylthiophene-3-thiol
The IR spectrum of 2-Methylthiophene-3-thiol is expected to show characteristic absorption

bands for the S-H, C-H, and C=C bonds, as well as vibrations of the thiophene ring.

Table 4: Predicted IR Absorption Bands for 2-Methylthiophene-3-thiol

Wavenumber (cm⁻¹) Vibrational Mode

2550 - 2600 S-H stretch

2850 - 3000 C-H stretch (aliphatic)

3000 - 3100 C-H stretch (aromatic)

1500 - 1600 C=C stretch (thiophene ring)

600 - 800 C-S stretch

Interpretation of IR Spectrum:

S-H Stretch: A weak to medium intensity band in the region of 2550-2600 cm⁻¹ is a

characteristic absorption for the thiol (S-H) group.

C-H Stretches: Absorptions in the 2850-3000 cm⁻¹ region correspond to the C-H stretching

vibrations of the methyl group. Aromatic C-H stretches from the thiophene ring are expected

in the 3000-3100 cm⁻¹ range.

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds within the

thiophene ring typically appear in the 1500-1600 cm⁻¹ region.
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C-S Stretch: The C-S stretching vibration is expected to produce a weak absorption in the

fingerprint region, typically between 600 and 800 cm⁻¹.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a compound like 2-Methylthiophene-3-thiol.
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Data Interpretation
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Caption: Workflow for Spectroscopic Analysis.

Conclusion
This technical guide has provided a comprehensive overview of the predicted spectroscopic

data for 2-Methylthiophene-3-thiol. By combining the insights from ¹H NMR, ¹³C NMR, Mass

Spectrometry, and IR Spectroscopy, researchers can confidently identify and characterize this

important chemical compound. The provided interpretations of the expected spectral features

serve as a valuable resource for scientists and professionals working with thiophene

derivatives in various fields of research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1581906?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C5H6S2/c1-4-5(6)2-3-7-4/h2-3,6H,1H3
https://www.chemicalbook.com/SpectrumEN_554-14-3_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_616-44-4_1HNMR.htm
https://www.benchchem.com/product/b1581906#spectroscopic-data-of-2-methylthiophene-3-thiol-nmr-ms-ir
https://www.benchchem.com/product/b1581906#spectroscopic-data-of-2-methylthiophene-3-thiol-nmr-ms-ir
https://www.benchchem.com/product/b1581906#spectroscopic-data-of-2-methylthiophene-3-thiol-nmr-ms-ir
https://www.benchchem.com/product/b1581906#spectroscopic-data-of-2-methylthiophene-3-thiol-nmr-ms-ir
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581906?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581906?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

